Molecular Weight and Lipophilicity Differentiation
The target compound (MW 219.04 g·mol⁻¹) sits between the non‑brominated 6‑hydroxy analog (MW 140.14 g·mol⁻¹) and the 3‑iodo analog (MW 266.04 g·mol⁻¹), offering a balance of synthetic handle utility and size efficiency [1]. The predicted logP (XLogP3‑AA = 0.6 for the target, versus 1.3 for the non‑hydroxylated 3‑bromo analog and approximately −0.5 for the non‑halogenated 6‑hydroxy analog) indicates intermediate lipophilicity that favors aqueous solubility while retaining passive membrane permeability [1].
| Evidence Dimension | Molecular weight (g·mol⁻¹) and predicted logP (XLogP3‑AA) |
|---|---|
| Target Compound Data | MW 219.04; XLogP3‑AA ≈ 0.6 |
| Comparator Or Baseline | Non‑brominated analog (6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazin‑6‑ol): MW 140.14, XLogP3‑AA ≈ −0.5; Non‑hydroxylated analog (3‑bromo‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine): MW 203.04, XLogP3‑AA = 1.3; 3‑Iodo analog: MW 266.04, XLogP3‑AA ≈ 1.0 |
| Quantified Difference | MW difference: +78.9 vs. non‑halogenated, −47.0 vs. iodo; ΔlogP ≈ +1.1 vs. non‑halogenated, −0.7 vs. non‑hydroxylated bromo |
| Conditions | Predicted values from PubChem XLogP3‑AA algorithm; MW from vendor certificates of analysis |
Why This Matters
A molecular weight of <250 g·mol⁻¹ and logP in the 0–1 range are preferred starting points for CNS drug discovery programs, making the target a more attractive intermediate than the heavier iodo analog or the excessively lipophilic non‑hydroxylated bromo analog.
- [1] PubChem. 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine. CID 84040282. Accessed 2026-04-30. View Source
